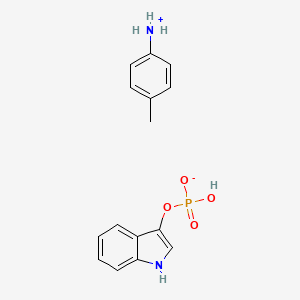

3-Indoxyl phosphate p-toluidine salt

Descripción

Propiedades

IUPAC Name |

1H-indol-3-yl hydrogen phosphate;(4-methylphenyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFSEXUMYANGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[NH3+].C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647383 | |

| Record name | 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-81-5, 31699-61-3 | |

| Record name | 1H-Indol-3-ol, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis Mechanisms of 3 Indoxyl Phosphate P Toluidine Salt

Dephosphorylation Catalyzed by Phosphatase Enzymes

The initial and rate-limiting step in the conversion of 3-indoxyl phosphate (B84403) p-toluidine (B81030) salt to indigo (B80030) is the enzymatic hydrolysis of the phosphate ester bond. This reaction is predominantly catalyzed by a class of enzymes known as phosphatases, which are responsible for removing phosphate groups from a wide array of substrates.

Alkaline Phosphatase Activity and Indoxyl Phosphate

Alkaline phosphatases (ALPs) are a group of enzymes that exhibit optimal activity in alkaline environments. springernature.com These metalloenzymes, typically containing zinc and magnesium ions in their active site, are well-documented for their ability to hydrolyze phosphate monoesters. libretexts.org The hydrolysis of 3-indoxyl phosphate by alkaline phosphatase is a classic example of its catalytic function, widely employed in enzyme-linked immunosorbent assays (ELISA) and other histochemical staining techniques. researchgate.net

The catalytic mechanism of alkaline phosphatase involves a two-step process. First, a nucleophilic attack by a serine residue (Ser102) in the enzyme's active site on the phosphorus atom of the substrate leads to the formation of a transient phospho-enzyme intermediate and the release of the indoxyl moiety. researchgate.netnih.gov This step is facilitated by the coordination of the phosphate group to the zinc ions in the active site, which polarizes the phosphorus-oxygen bond and stabilizes the transition state. libretexts.org In the second step, the phospho-enzyme intermediate is hydrolyzed by a water molecule, regenerating the active enzyme and releasing inorganic phosphate. researchgate.net The p-toluidine salt component of the substrate does not directly participate in the enzymatic reaction but serves to stabilize the compound.

Table 1: Kinetic Parameters of Alkaline Phosphatase with p-Nitrophenylphosphate (pNPP) in the Presence and Absence of an Inhibitor. researchgate.net(This table is representative of alkaline phosphatase kinetics and is based on data obtained with the substrate p-nitrophenylphosphate.)

| pNPP Concentration (mM) | V (μmol/min) without inhibitor | V (μmol/min) with inhibitor (phosphate) |

|---|---|---|

| 0.081 | 0.0083 | 0.0061 |

| 0.108 | 0.0105 | 0.0067 |

| 0.162 | 0.0133 | 0.0078 |

| 0.270 | 0.0167 | 0.0093 |

| 0.540 | 0.0208 | 0.0100 |

Other Phosphatase Classes Interacting with Indoxyl Phosphate Derivatives

While alkaline phosphatase is the most commonly utilized enzyme for the hydrolysis of indoxyl phosphates, other classes of phosphatases can also catalyze this reaction. Acid phosphatases, which function optimally in acidic environments, are known to hydrolyze a variety of aryl phosphates. nih.gov The general mechanism of acid phosphatases also involves a nucleophilic attack on the phosphorus atom, often by a histidine residue in the active site, leading to the formation of a phospho-enzyme intermediate that is subsequently hydrolyzed. researchgate.netfrontiersin.org The substrate specificity of acid phosphatases can be influenced by substitutions on the aromatic ring of the substrate. nih.gov

Subsequent Indoxyl Derivative Formation and Tautomerization

Upon enzymatic cleavage of the phosphate group, the highly reactive 3-indoxyl molecule is released. researchgate.net 3-Indoxyl exists in a tautomeric equilibrium between its more stable keto form (indolin-3-one) and its enol form (3-hydroxyindole). rsc.orgresearchgate.net The keto tautomer is generally the predominant species in solution. rsc.org This tautomerism is a critical aspect of the molecule's reactivity, as the enol form is more susceptible to oxidation. nih.gov The equilibrium between these two forms can be influenced by the solvent environment and the presence of other chemical species. The interconversion between the keto and enol forms involves the migration of a proton and the shifting of double bonds. researchgate.net

Oxidative Dimerization and Indigoid Dye Formation

The final stage in the formation of the characteristic blue dye is the oxidative dimerization of the 3-indoxyl intermediate. This process is a spontaneous reaction that occurs in the presence of an oxidizing agent.

Mechanism of Indigo Precipitation and Color Development

The oxidation of two molecules of 3-indoxyl leads to the formation of a dimer linked at the 2-position of the indole (B1671886) rings, resulting in the formation of the blue, water-insoluble pigment, indigo. researchgate.net The deep blue color of indigo arises from its extensive conjugated π-system, which absorbs light in the orange region of the visible spectrum (around 610-615 nm). The formation of indigo is a dimerization and oxidation process. nih.govresearchgate.net The insoluble nature of indigo causes it to precipitate out of the solution, leading to the visible color development. The efficiency of indigo formation can be affected by factors such as pH, temperature, and the presence of other oxidizing or reducing agents. Under certain conditions, a red isomer called indirubin (B1684374) can also be formed as a byproduct through the condensation of indoxyl and isatin, which can be generated from the over-oxidation of indoxyl.

Table 2: Yield of Indigoid Dyes from Indoxyl-Glucuronide under Different pH Conditions. semanticscholar.org(This table demonstrates the influence of pH on the formation of indigoid dyes from an indoxyl derivative.)

| Indoxyl Derivative | pH | Half-life of Indigoid Formation | Yield of Indigoid Dye (%) |

|---|---|---|---|

| Unsubstituted indoxyl-glucoside | 5.0 | 5 hours | Not specified |

| Unsubstituted indoxyl-glucoside | 7.0 | <30 minutes | Not specified |

| 4-chloro-5-bromo indoxyl-glucoside | Not specified | Not specified | 74 |

Influence of Oxidizing Agents (e.g., Nitro Blue Tetrazolium, Ferricyanide)

The enzymatic hydrolysis of 3-indoxyl phosphate p-toluidine salt is often coupled with the use of oxidizing agents to facilitate the detection of the reaction. These agents act as electron acceptors, reacting with the indoxyl intermediate to produce colored or otherwise detectable products, thereby amplifying the signal of the enzymatic activity.

Nitro Blue Tetrazolium (NBT)

Nitro Blue Tetrazolium (NBT) is a widely used oxidizing agent in conjunction with indoxyl phosphate substrates. In this system, the enzyme (e.g., alkaline phosphatase) hydrolyzes the 3-indoxyl phosphate to release the indoxyl intermediate. This intermediate then reduces the NBT. This reduction process involves the transfer of electrons from the indoxyl intermediate to the NBT molecule.

The reduction of NBT leads to the formation of a highly colored, insoluble diformazan precipitate. Concurrently, the indoxyl intermediate is oxidized and dimerizes to form an indigo dye. The combination of the blue-purple diformazan and the blue indigo dye results in a distinct, intensely colored precipitate at the site of the enzymatic activity, allowing for sensitive visualization.

Enzymatic Hydrolysis: this compound → Indoxyl + Phosphate + p-Toluidine

Redox Reaction: Indoxyl + NBT → Indigo Dye + Diformazan Precipitate

The intensity of the colored precipitate is proportional to the amount of enzyme activity, enabling semi-quantitative analysis.

Table 1: Influence of Nitro Blue Tetrazolium (NBT) on the Detection of Enzymatic Hydrolysis

| NBT Concentration | Observation | Signal Intensity |

| Low | Faint blue/purple precipitate | Weak |

| Optimal | Intense blue/purple precipitate | Strong |

| High | High background, potential for non-specific precipitation | High, but with reduced signal-to-noise |

Ferricyanide ([Fe(CN)₆]³⁻) is another oxidizing agent that can be employed in enzymatic assays. In the context of 3-indoxyl phosphate hydrolysis, ferricyanide can act as an electron acceptor for the indoxyl intermediate. The reduction of ferricyanide to ferrocyanide ([Fe(CN)₆]⁴⁻) can be monitored electrochemically, providing a quantitative measure of the enzymatic reaction rate.

Table 2: Role of Ferricyanide in the Enzymatic Assay

| Parameter | Without Ferricyanide | With Ferricyanide |

| Electron Acceptor | Molecular Oxygen | Ferricyanide ([Fe(CN)₆]³⁻) |

| Detection Method | Colorimetric (Indigo) | Electrochemical (Ferrocyanide) |

| Signal Linearity | Can be non-linear | Often exhibits good linearity |

Production of Byproducts (e.g., Hydrogen Peroxide in Chemiluminescent Assays)

In certain assay formats, particularly chemiluminescent assays, the enzymatic hydrolysis of 3-indoxyl phosphate can lead to the production of significant byproducts, most notably hydrogen peroxide (H₂O₂).

In these assays, the indoxyl intermediate, in the presence of molecular oxygen, can generate superoxide (B77818) radicals (O₂⁻). These superoxide radicals can then dismutate to form hydrogen peroxide. The production of hydrogen peroxide is a key step in these assays, as it is subsequently used to drive a light-emitting reaction, typically involving a chemiluminescent substrate like luminol (B1675438) or its derivatives in the presence of a catalyst such as horseradish peroxidase. google.comresearchgate.net

The amount of light produced is directly proportional to the amount of hydrogen peroxide generated, which in turn is proportional to the activity of the primary enzyme that hydrolyzed the 3-indoxyl phosphate. researchgate.net This principle allows for highly sensitive detection of enzyme activity, often reaching attomole or zeptomole levels.

The reaction pathway can be outlined as:

Enzymatic Hydrolysis: this compound → Indoxyl + Phosphate + p-Toluidine

Radical Formation: Indoxyl + O₂ → Superoxide Radical (O₂⁻)

Dismutation: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂

Chemiluminescence: H₂O₂ + Luminol + Catalyst → Light + Products

Table 3: Byproduct Formation in Chemiluminescent Assays

| Reactant | Product/Byproduct | Role in Assay |

| 3-Indoxyl Phosphate | Indoxyl Intermediate | Primary reaction product |

| Molecular Oxygen | Superoxide Radical | Intermediate in H₂O₂ formation |

| Superoxide Radical | Hydrogen Peroxide (H₂O₂) | Key byproduct for signal generation |

| Hydrogen Peroxide | Light | Final detectable signal |

Methodological Advancements in Enzyme Detection Using this compound

The detection and quantification of enzymatic activity are fundamental to numerous diagnostic and research applications. This compound and its halogenated derivatives, such as 5-Bromo-4-chloro-3-indoxyl phosphate (BCIP), have emerged as critical chromogenic and chemiluminescent substrates, particularly for alkaline phosphatase (AP). biosynth.comserva.de Enzymatic hydrolysis of the phosphate group from the indoxyl moiety yields an unstable indoxyl intermediate. This intermediate subsequently undergoes oxidative dimerization to produce a water-insoluble indigo dye, which is intensely colored. researchgate.net This reaction forms the basis for a variety of detection methodologies that have been progressively refined for enhanced sensitivity and quantitative accuracy.

Mechanism of Action

Oxidative Dimerization of the Indoxyl Moiety

Following its release, the indoxyl molecule is unstable and undergoes rapid oxidation. In the presence of an oxidizing agent, such as atmospheric oxygen or more commonly, a tetrazolium salt like Nitro Blue Tetrazolium (NBT), two indoxyl molecules will dimerize. tandfonline.com This dimerization process involves the formation of a covalent bond between the two indoxyl units, leading to the creation of an indigo (B80030) dye.

Formation of the Insoluble Indigo Precipitate

The product of the oxidative dimerization is a water-insoluble, colored precipitate. tandfonline.comresearchgate.net When 3-indoxyl phosphate is used in conjunction with NBT, the resulting precipitate is a dark-blue or purple diformazan product that is highly stable and easily visualized. sigmaaldrich.com The insolubility of this final product is a key feature, as it causes the color to be localized at the site of enzymatic activity. This is particularly advantageous in techniques like immunohistochemistry and in situ hybridization, where spatial resolution is critical.

Investigative Applications in Biological Systems

Research in Cellular and Molecular Biology

In the realm of cellular and molecular biology, 3-Indoxyl phosphate (B84403) p-toluidine (B81030) salt is utilized in several key investigative areas. Its ability to generate a localized color change upon enzymatic action makes it a versatile substrate for studying enzyme function within cells and tissues.

Reporter Gene Assays

While reporter gene systems like those involving lacZ (encoding β-galactosidase) and gus (encoding β-glucuronidase) are common, 3-Indoxyl phosphate p-toluidine salt is primarily employed in reporter gene assays that use a secreted or intracellular alkaline phosphatase (AP) as the reporter. In this context, the gene for AP is linked to a promoter of interest, and the expression of the AP enzyme is used as an indicator of the promoter's activity.

The general principle of an AP reporter assay using this substrate involves the following steps:

Transfection of cells with a plasmid containing the AP gene under the control of a specific promoter.

Incubation of the cells to allow for gene expression.

Fixation of the cells and addition of a solution containing this compound.

The expressed AP enzyme hydrolyzes the phosphate group from the substrate.

The resulting indoxyl product dimerizes to form a colored precipitate at the site of enzyme activity.

The intensity of the color produced is proportional to the level of AP expression, which in turn reflects the activity of the promoter being studied. This technique is particularly useful for the qualitative assessment of gene expression patterns in different tissues or cell types. While halogenated derivatives such as 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) are more commonly cited in protocols, the underlying principle of using an indoxyl phosphate substrate remains the same. carlroth.comsigmaaldrich.com

| Assay Component | Function |

| Promoter of Interest | Drives the expression of the reporter gene in a specific manner. |

| Alkaline Phosphatase (AP) Gene | Reporter gene whose product is the enzyme to be detected. |

| This compound | Chromogenic substrate for the AP enzyme. |

| Oxidizing Agent (often atmospheric oxygen) | Facilitates the dimerization of the indoxyl product. |

Studies on Cellular Signaling Pathways Involving Phosphatases

Phosphatases play a critical role in cellular signaling by catalyzing the removal of phosphate groups from proteins and other molecules, thereby regulating a vast array of cellular processes. The activity of these enzymes is often altered in disease states, including cancer. nih.govnih.gov The dysregulation of signaling pathways, such as the PI3K/AKT pathway, is a hallmark of many cancers, and phosphatases that counteract the activity of kinases in these pathways are key areas of investigation. nih.gov

This compound can be used as a tool to measure the activity of phosphatases within cell lysates or in fixed cells, providing insights into the state of specific signaling pathways. For instance, an increase or decrease in phosphatase activity in response to a particular stimulus or in a disease model can be quantified by measuring the rate of color development when the substrate is added. While specific studies detailing the use of the non-halogenated this compound in complex signaling pathway analysis are not as prevalent in the literature as those using fluorogenic or more specialized substrates, its utility in fundamental phosphatase activity assays is well-established.

Conceptual Application in a Signaling Study:

| Experimental Condition | Hypothetical Observation with this compound | Interpretation |

| Treatment of cells with a growth factor that inhibits a specific phosphatase. | Decreased color formation compared to untreated control cells. | The growth factor leads to a reduction in the activity of the target phosphatase. |

| Analysis of cancer cells with a known mutation that inactivates a tumor suppressor phosphatase. | Significantly less color formation compared to healthy cells. | The cancer cells have lower baseline phosphatase activity due to the mutation. |

Investigation of Enzyme Distribution and Activity in Biological Samples

A significant application of this compound is in histochemistry, where it is used to visualize the spatial distribution of alkaline phosphatase activity in tissue sections. This method allows researchers to identify specific cell types and structures that are rich in this enzyme.

Detailed research findings have demonstrated the utility of indoxyl phosphates in localizing alkaline phosphatase in various tissues. For example, in studies of bone and cartilage, these substrates have been used to stain regions of active mineralization. In these tissues, alkaline phosphatase is highly expressed in osteoblasts (bone-forming cells) and hypertrophic chondrocytes (cartilage cells involved in bone growth). The enzymatic reaction with the indoxyl phosphate substrate results in a colored precipitate that precisely marks these active cell populations and the surrounding matrix where new bone is being formed. lookchem.com

Examples of Alkaline Phosphatase Localization using Indoxyl Phosphates:

| Tissue | Cell/Structure with High AP Activity | Biological Significance |

| Bone | Osteoblasts, Pre-osteoblasts | Actively involved in bone formation and mineralization. |

| Cartilage (Growth Plate) | Hypertrophic Chondrocytes | Essential for endochondral ossification and bone growth. |

| Intestine | Brush border of enterocytes | Involved in nutrient absorption. |

Microbial Research Applications

The detection of enzymatic activities is a cornerstone of microbial identification and characterization. As many microorganisms produce phosphatases, this compound has potential applications in microbial research.

Detection and Enumeration of Bacteria and Fungi

In environmental and food microbiology, there is a constant need for methods to detect and quantify microbial contamination. echelon-inc.comnih.gov Phosphatase activity is a common feature of many bacteria and fungi. Therefore, this compound can be incorporated into culture media to act as an indicator for the growth of phosphatase-producing microorganisms. When a colony of such a microbe grows on the medium, it secretes phosphatases that cleave the substrate, resulting in the formation of a colored halo around the colony. This allows for the differentiation and potential enumeration of phosphatase-positive organisms from a mixed population.

While specific data on the use of this compound for the routine enumeration of particular bacterial or fungal species are not extensively detailed in readily available literature, the principle is applied in various chromogenic agars for microbial detection.

Conceptual Framework for Microbial Detection:

| Microorganism Type | Application Principle | Expected Result |

| Phosphatase-producing bacteria in a water sample | Incorporation of the substrate into an agar (B569324) medium. | Growth of colored colonies, indicating the presence of the target bacteria. |

| Fungi on a solid medium | The substrate is included in the growth medium. | Fungal colonies with colored zones, signifying phosphatase secretion. |

Characterization of Microbial Enzyme Activity

Beyond simple detection, this compound can be used to characterize the phosphatase activity of different microbial species or strains. This can be important for understanding their physiological roles in various environments, such as soil or the gut, where phosphate metabolism is crucial. frontiersin.orgnih.gov

For example, researchers might screen a collection of soil bacteria for their ability to mineralize organic phosphorus. By growing these bacteria in a medium where this compound is a primary phosphate source, those with strong phosphatase activity can be identified by the intensity of the color they produce. This provides a qualitative or semi-quantitative measure of their enzymatic capabilities. Studies on phosphate-solubilizing bacteria have highlighted the importance of phosphatases in making phosphorus available for plant growth, and substrates like this compound could be employed in the initial screening for such beneficial microbes. frontiersin.orgnih.gov

Research Findings on Microbial Phosphatase Activity (General):

| Microorganism | Environment | Significance of Phosphatase Activity |

| Pseudomonas sp. | Soil | Contributes to the solubilization of organic phosphorus, enhancing nutrient availability for plants. nih.gov |

| Bacillus sp. | Soil | Plays a role in the phosphorus cycle through the mineralization of organic phosphates. frontiersin.org |

| Aspergillus sp. | Soil/Industrial | Fungal phosphatases are studied for their potential use in various biotechnological applications. |

Research in Drug Discovery and Chemical Biology

The ability of this compound to generate a detectable signal upon enzymatic cleavage makes it a powerful reagent in drug discovery and chemical biology, particularly in the study of phosphatase activity.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. This compound is well-suited as a substrate in HTS assays designed to identify modulators (inhibitors or activators) of phosphatase activity.

The principle of such an assay involves the enzymatic hydrolysis of 3-Indoxyl phosphate by a target phosphatase. This reaction releases an indoxyl intermediate, which subsequently undergoes oxidation to form a water-insoluble, blue-colored indigo (B80030) dye. The intensity of the color produced is directly proportional to the phosphatase activity. In an HTS setting, a library of chemical compounds is screened, and any modulation of the colorimetric signal indicates a potential hit. For instance, a decrease in color intensity would suggest the presence of a phosphatase inhibitor.

For quantitative analysis in HTS, the insoluble indigo product can be further processed. A method has been described where the indigo dye is reduced to a water-soluble, yellow-colored, and fluorescent compound called leucoindigo (B3055547). researchgate.net This allows for more precise spectrophotometric or fluorometric quantification, which is essential for determining the potency of potential drug candidates.

| Parameter | Description | Relevance in HTS |

| Substrate | This compound | Provides a measurable endpoint for phosphatase activity. |

| Enzyme | Target Phosphatase (e.g., SHIP2, PTP1B) | The biological target for which modulators are being sought. |

| Detection Method | Colorimetric (Indigo formation) or Fluorometric (Leucoindigo) | Allows for rapid and quantifiable measurement of enzyme activity. |

| Assay Format | Multi-well plates (e.g., 384-well) | Enables the simultaneous screening of thousands of compounds. |

Beyond initial HTS, this compound is employed to evaluate phosphatase activity in more complex in vitro models of disease, such as cultured cancer cell lines. abcam.com Dysregulation of phosphatase activity is a hallmark of many diseases, including cancer, making the measurement of this activity in relevant cell models crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutics.

For example, studies on alkaline phosphatase (ALP) activity in human cancer cells utilize substrates like 3-Indoxyl phosphate to visualize and quantify enzyme levels. abcam.com Changes in ALP activity in response to potential drug candidates can be monitored, providing insights into the compound's mechanism of action and its potential efficacy. The ability to perform these assays directly in cell lysates or even in fixed cells allows for the investigation of enzyme activity within a more biologically relevant context.

| Disease Model | Target Phosphatase | Application of this compound | Illustrative Finding |

| Cancer Cell Lines | Alkaline Phosphatase (ALP) | Quantification of ALP activity to assess cellular responses to anti-cancer agents. | A candidate drug is found to decrease ALP activity, suggesting a potential therapeutic mechanism. |

| Neurodegenerative Disease Models | Protein Tyrosine Phosphatases (PTPs) | Measurement of PTP activity in neuronal cell cultures to screen for neuroprotective compounds. | An experimental compound is shown to inhibit a specific PTP, potentially protecting neurons from damage. |

Environmental Biotechnology and Monitoring

The enzymatic activity of phosphatases is not only critical in human biology but also plays a fundamental role in nutrient cycling within ecosystems. Consequently, this compound finds applications in environmental biotechnology and monitoring.

Phosphatases in soil and water are key to the mineralization of organic phosphorus, a process that makes this essential nutrient available to plants and microorganisms. The rate of this process, and thus the phosphatase activity, can be an important indicator of soil health and aquatic ecosystem productivity.

This compound can be used as a substrate to measure phosphatase activity in extracts from environmental samples. By incubating a soil or water sample with the substrate, the amount of indigo produced can be quantified, providing a measure of the total phosphatase activity present. This information can be used to assess the impact of pollutants on microbial activity or to monitor the effectiveness of bioremediation efforts. While many studies on soil phosphatase activity utilize other substrates like p-nitrophenyl phosphate, the principles of the assay are readily adaptable to indoxyl-based substrates.

| Environmental Matrix | Target | Methodology | Significance of Findings |

| Soil | Extracellular Phosphatases | Incubation of soil extract with this compound and colorimetric quantification of indigo. | Provides an indication of the soil's capacity to cycle phosphorus, a key measure of soil fertility and microbial health. |

| Water | Aquatic Microbial Phosphatases | Measurement of phosphatase activity in water samples to assess nutrient limitation and primary productivity. | Helps in understanding the ecological status of water bodies and the impact of nutrient pollution. |

The detection of microbial contamination is of paramount importance for public health and food safety. Many bacteria produce phosphatases, and the detection of this enzymatic activity can serve as an indicator of their presence.

This compound can be incorporated into assays designed to detect microbial contamination in food and environmental samples. For example, a sample can be incubated with the substrate, and the development of a blue color would indicate the presence of phosphatase-producing microorganisms. This method can be adapted for use in rapid screening tests for food and water quality. The principle is similar to that used in other enzyme-based detection systems for microbial contaminants.

Characteristics of Halogenated Indoxyl Phosphate p-Toluidine Salts

The addition of halogen atoms to the indole (B1671886) ring of 3-indoxyl phosphate is a common strategy to alter the spectral properties of the final dye product. This has led to a family of substrates that, while functioning through the same enzymatic mechanism, provide a range of colors for detection.

5-Bromo-4-chloro-3-Indoxyl Phosphate (BCIP) and its Chromogenic Properties

5-Bromo-4-chloro-3-indoxyl phosphate, commonly known as BCIP, is one of the most widely used chromogenic substrates for detecting alkaline phosphatase (AP) activity. wikipedia.orgbiotium.comsigmaaldrich.com In its p-toluidine salt form, it is soluble in dimethylformamide (DMF). biotium.comsigmaaldrich.com Upon dephosphorylation by alkaline phosphatase, BCIP is converted to 5-bromo-4-chloro-3-indoxyl. wikipedia.orgnationaldiagnostics.com This intermediate product is highly reactive and undergoes rapid oxidation, particularly in the presence of an oxidizing agent like nitro blue tetrazolium chloride (NBT). wikipedia.orgbiotium.com

The oxidation process involves the dimerization of two indoxyl molecules to form 5,5′-dibromo-4,4′-dichloro-indigo, an intensely blue, insoluble product. wikipedia.orgnationaldiagnostics.comwikipedia.org Simultaneously, the indoxyl intermediate reduces NBT to an insoluble dark blue or purple diformazan precipitate. wikipedia.orgnationaldiagnostics.combio-rad.com The combination of these two colored products results in a dark blue-purple precipitate with a maximum absorbance (λmax) around 615 nm, providing a highly sensitive and stable signal for applications like Western blotting, immunohistochemistry, and in situ hybridization. biotium.comthermofisher.comavantorsciences.com

6-Chloro-3-Indoxyl Phosphate (e.g., BCIP Pink) and Spectral Characteristics

A variation of the BCIP molecule, 6-Chloro-3-indoxyl phosphate, is utilized to produce a different color upon enzymatic reaction. This derivative, often referred to as BCIP Pink or Rose-Gal (in its glycoside form), generates a pink or rose-colored precipitate. biotium.combiotium.com The resulting dye exhibits a maximum absorbance at approximately 540 nm. biotium.com The shift in the spectral characteristics is due to the specific placement of the chlorine atom on the indole ring, which alters the electronic properties of the resulting indigo dye.

5-Bromo-6-chloro-3-Indoxyl Phosphate (e.g., BCIP Red) and Resultant Color

By substituting the indole ring with a bromine atom at the 5-position and a chlorine atom at the 6-position, researchers have developed 5-Bromo-6-chloro-3-indoxyl phosphate. biotium.combiosynth.com This compound, also known as BCIP Red, Magenta-Phos, or Red-Phos, produces a magenta or red-colored precipitate when acted upon by alkaline phosphatase, especially when used with NBT. biotium.combiosynth.comdiscofinechem.commedchemexpress.com The resulting dye has a maximum absorbance of around 565 nm. biotium.com This substrate is valuable for applications requiring multicolor analysis, allowing for the simultaneous detection of different targets.

5-Bromo-3-Indoxyl Phosphate and Blue Precipitate Formation

5-Bromo-3-indoxyl phosphate is another derivative used in enzyme assays. Similar to other halogenated indoxyls, it yields a blue precipitate upon enzymatic cleavage and subsequent oxidation. The presence of the bromine atom at the 5-position influences the formation of the insoluble indigo dye, contributing to a distinct blue color.

Influence of Halogen Substituents on Chromogenic Output and Dye Precipitation

The identity and position of halogen substituents on the indoxyl ring are critical determinants of the color and physical properties of the resulting indigoid dye. nih.govrsc.org The electronic effects of these substituents directly influence the absorption spectrum of the final dimerized product. beilstein-journals.org

Generally, the introduction of electron-withdrawing groups like halogens can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the chromophore. This change in the HOMO-LUMO gap dictates the wavelength of light absorbed, and thus the observed color. beilstein-journals.org For instance, theoretical studies have shown that substituting hydrogen atoms with chlorine or bromine does not dramatically change the absorbed and emitted energies compared to the parent indigo molecule, but the position of substitution is a key factor. nih.govresearchgate.net The specific arrangement of different halogens, such as in BCIP (5-bromo-4-chloro), BCIP Red (5-bromo-6-chloro), and BCIP Pink (6-chloro), results in distinct bathochromic (red-shift) or hypsochromic (blue-shift) shifts in the absorption maxima, leading to the observed palette of colors from blue-purple to red and pink. biotium.combiotium.comrsc.org

Furthermore, these substitutions also affect the physical properties of the dye, such as its insolubility in water, which is a crucial feature for generating a sharp, localized precipitate at the site of enzyme activity. nih.govrsc.org The formation of fine, non-diffusing dye particles is enhanced with specific halogenation patterns, with 5-bromo-4-chloroindoxyl derivatives being particularly effective in producing well-defined precipitates. nih.gov

Development of Indoxyl Ester and Glycoside Derivatives for Specific Enzyme Assays

The versatility of the indoxyl core extends beyond phosphate esters for detecting phosphatases. By replacing the phosphate group with other chemical moieties, a wide range of chromogenic substrates has been developed for various other enzymes. nih.govresearchgate.net

Indoxyl Ester Derivatives: Carboxylic esters of indoxyl are used as substrates for various esterases. nih.govgbiosciences.com For example, N-Tosyl-L-alanine 3-indoxyl ester is a substrate used to detect leukocyte esterase, an indicator of urinary tract infections. biosynth.com Upon hydrolysis by the esterase, the indoxyl is released and can be detected by its reaction with a diazonium salt to form a colored azo dye. biosynth.com Other examples include indoxyl butyrate (B1204436) and 5-bromo-4-chloro-3-indolyl octanoate (B1194180) (X-caprylate), which are used to detect carboxylesterases, yielding blue precipitates upon cleavage. gbiosciences.com

Indoxyl Glycoside Derivatives: Indoxyl glycosides are powerful tools for detecting glycosidase activity and are widely used in microbiology, molecular biology, and histochemistry. nih.govnih.gov The most famous example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). wikipedia.orgsigmaaldrich.com X-Gal is a substrate for β-galactosidase, an enzyme frequently used as a reporter in gene expression studies. Cleavage of the glycosidic bond by β-galactosidase releases the 5-bromo-4-chloro-3-indoxyl, which dimerizes to form the characteristic insoluble blue precipitate. wikipedia.orgsigmaaldrich.com This forms the basis of blue-white screening for recombinant DNA in cloning. sigmaaldrich.com Other glycoside derivatives have been synthesized to detect different glycosidases, with various halogen substitutions on the indoxyl ring providing a spectrum of colors like magenta and rose for tailored applications. biotium.comdcfinechemicals.com

Interactive Data Table of Halogenated Indoxyl Derivatives

| Compound Name | Common Abbreviation/Name | Enzyme Detected | Resultant Color | Max. Absorbance (λmax) |

| 5-Bromo-4-chloro-3-Indoxyl Phosphate | BCIP, X-Phosphate | Alkaline Phosphatase | Blue/Purple | ~615 nm biotium.com |

| 6-Chloro-3-Indoxyl Phosphate | BCIP Pink | Alkaline Phosphatase | Pink | ~540 nm biotium.com |

| 5-Bromo-6-chloro-3-Indoxyl Phosphate | BCIP Red, Magenta-Phos | Alkaline Phosphatase | Red/Magenta | ~565 nm biotium.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | β-Galactosidase | Blue | ~615 nm biotium.com |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Red-β-D-Gal, Magenta-Gal | β-Galactosidase | Red/Magenta | ~565 nm biotium.com |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside | Rose-β-D-Gal | β-Galactosidase | Rose/Pink | N/A |

Rational Design of Indoxyl Substrates for Enhanced Sensitivity and Specificity

The development of novel enzyme substrates is a cornerstone of progress in biochemical and diagnostic assays. For indoxyl phosphate-based chromogenic systems, rational design strategies aim to enhance key performance characteristics such as sensitivity, specificity, and the physical properties of the resulting dye. This involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction between the substrate, the enzyme, and the subsequent chromogenic reaction.

The core principle of designing indoxyl-based substrates revolves around modifying the indoxyl moiety to fine-tune the electronic and steric properties of the molecule. These modifications can influence the rate of enzymatic hydrolysis by alkaline phosphatase and, crucially, the properties of the final indigoid dye. One of the most effective strategies has been the introduction of halogen atoms to the indole ring.

Halogenation of the indoxyl ring is a key strategy in the rational design of these substrates. The position and identity of the halogen substituents significantly influence the color, insolubility, and precipitation kinetics of the resulting indigo dye. For instance, the widely used substrate 5-bromo-4-chloro-3-indoxyl phosphate (BCIP) is a product of such rational design. biocompare.comspringernature.com The electron-withdrawing properties of the bromine and chlorine atoms affect the electronic distribution of the indoxyl intermediate, which in turn influences the dimerization and oxidation process that forms the final colored precipitate. This leads to the formation of a dark blue, highly insoluble product that provides sharp localization and high contrast in applications like immunohistochemistry and Western blotting. sigmaaldrich.com

The principles of indigogenic histochemistry, initially developed from studies of indoxyl acetates, are directly applicable to phosphate esters. Research has shown that substitutions at specific positions, such as with 5-bromo, 5-bromo-6-chloro, and 5-bromo-4-chloroindoxyl derivatives, yield smaller dye particles and reduce diffusion from the site of enzymatic activity. biocompare.com This is critical for achieving high-resolution localization of the enzyme.

The rational design process is not limited to the indoxyl core. The phosphate group itself and the counter-ion, in this case, p-toluidine, also play a role. The p-toluidine salt of indoxyl phosphates often exhibits different solubility characteristics compared to other salt forms, such as the sodium salt, which can be an important consideration in formulating substrate solutions for different applications. sigmaaldrich.com

The overarching goal of this rational design is to create substrates that are rapidly and specifically cleaved by the target enzyme to produce a highly stable and intensely colored precipitate with minimal diffusion. This continuous refinement of indoxyl phosphate derivatives leads to the development of substrates with enhanced sensitivity, allowing for the detection of lower amounts of enzyme activity.

Table 1: Principles of Rational Design of Indoxyl Phosphate Substrates

| Design Principle | Effect on Substrate/Dye Properties | Research Context/Application |

|---|---|---|

| Halogenation of the Indole Ring | Modifies the color of the resulting indigo dye. Increases the rate of dimerization and oxidation. Reduces the solubility of the final product, leading to sharper precipitates. | The development of substrates like 5-bromo-4-chloro-3-indoxyl phosphate (BCIP) for high-resolution applications in immunohistochemistry and Western blotting. biocompare.comspringernature.comsigmaaldrich.com |

| Position of Halogen Substituents | Affects the size of the dye particles and the degree of diffusion from the enzymatic site. Specific substitution patterns (e.g., 5-bromo-4-chloro) are optimized for minimal diffusion. | Histochemistry and in situ hybridization, where precise localization of enzyme activity is crucial. biocompare.com |

| Nature of the Salt Form (e.g., p-toluidine vs. Sodium) | Influences the solubility of the substrate in different solvents (e.g., DMF vs. water), which is important for preparing stock solutions and reaction buffers. | Formulation of substrate kits for various biochemical assays, allowing for flexibility in experimental protocols. sigmaaldrich.com |

Comparison with Other Chromogenic and Fluorogenic Substrates in Research Contexts

In the landscape of alkaline phosphatase detection, this compound, particularly when used in the BCIP/NBT system, is a benchmark chromogenic substrate. However, a variety of other chromogenic and fluorogenic substrates have been developed, each with its own set of advantages and disadvantages, making them suitable for different research applications.

Chromogenic Substrates:

Among chromogenic substrates, a common alternative to the BCIP/NBT system is p-nitrophenyl phosphate (pNPP). sigmaaldrich.com pNPP is hydrolyzed by alkaline phosphatase to produce a water-soluble yellow product, p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This makes pNPP highly suitable for quantitative solution-based assays like ELISA. sigmaaldrich.comnih.gov However, because the product is soluble, pNPP is not recommended for applications requiring the localization of the enzyme, such as Western blotting or immunohistochemistry, where the insoluble precipitate of the BCIP/NBT reaction is superior. nih.gov

Another class of chromogenic substrates includes those based on Naphthol-AS phosphates, such as Naphthol-AS-BI-phosphate, which, when coupled with a diazonium salt like New Fuchsin, produces an intense red, insoluble product. nih.gov While the BCIP/NBT system is generally considered more sensitive, the red color of the Naphthol-AS/New Fuchsin product can provide better contrast in certain tissues or when performing multiplex staining with other blue-colored stains. nih.gov

Fluorogenic Substrates:

Fluorogenic substrates generally offer a significant increase in sensitivity over their chromogenic counterparts. One of the most widely used fluorogenic substrates for alkaline phosphatase is 4-methylumbelliferyl phosphate (4-MUP). nih.gov Upon enzymatic cleavage, 4-MUP is converted to the highly fluorescent 4-methylumbelliferone. This allows for the detection of much lower concentrations of alkaline phosphatase than is possible with chromogenic substrates, making it ideal for high-sensitivity ELISAs and other quantitative assays. nih.govnih.gov

More recently, advanced fluorogenic substrates have been developed to further enhance sensitivity and performance. For example, the AttoPhos® substrate system produces a fluorescent product with a large Stokes' shift, which minimizes interference from background fluorescence, and allows for the detection of alkaline phosphatase down to the attomole (10⁻¹⁸ mole) level. nih.gov Another innovative approach involves substrates that generate a fluorescent precipitate, such as ELF 97 phosphate (Enzyme-Labeled Fluorescence). This substrate forms an intensely yellow-green fluorescent precipitate at the site of enzyme activity, combining the high sensitivity of fluorescence with the precise localization of a precipitating substrate.

The choice between chromogenic and fluorogenic substrates ultimately depends on the specific requirements of the experiment, including the need for quantification versus localization, the required level of sensitivity, and the available instrumentation.

Table 2: Comparison of Alkaline Phosphatase Substrates

| Substrate System | Type | Product | Key Advantages | Key Disadvantages | Primary Applications |

|---|---|---|---|---|---|

| This compound / NBT (BCIP/NBT) | Chromogenic | Insoluble blue/purple precipitate | High resolution, stable product, good sensitivity for chromogenic systems. sigmaaldrich.com | Less sensitive than fluorogenic substrates. | Western Blotting, Immunohistochemistry, In Situ Hybridization. sigmaaldrich.com |

| p-Nitrophenyl phosphate (pNPP) | Chromogenic | Soluble yellow product | Quantitative, suitable for solution-based assays. sigmaaldrich.comnih.gov | Not suitable for localization, lower sensitivity than fluorogenic substrates. | ELISA. sigmaaldrich.comnih.gov |

| Naphthol-AS-BI-phosphate / New Fuchsin | Chromogenic | Insoluble red precipitate | Provides color contrast to blue stains. nih.gov | Generally less sensitive than BCIP/NBT. nih.gov | Immunohistochemistry, especially in multiplex staining. |

| 4-Methylumbelliferyl phosphate (4-MUP) | Fluorogenic | Soluble fluorescent product | High sensitivity, quantitative. nih.govnih.gov | Requires a fluorescence plate reader. | High-sensitivity ELISA, quantitative solution assays. |

| AttoPhos® | Fluorogenic | Soluble fluorescent product | Extremely high sensitivity (attomole detection), low background fluorescence. nih.gov | Requires a fluorescence detector, higher cost. | Ultrasensitive ELISAs and other quantitative assays. |

| ELF 97 Phosphate | Fluorogenic | Insoluble fluorescent precipitate | High sensitivity combined with precise localization. | Requires fluorescence microscopy. | Fluorescent immunohistochemistry, in situ hybridization. |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-Bromo-4-chloro-3-indoxyl phosphate | BCIP |

| Nitro blue tetrazolium | NBT |

| p-Nitrophenyl phosphate | pNPP |

| Naphthol-AS-BI-phosphate | - |

| New Fuchsin | - |

| 4-Methylumbelliferyl phosphate | 4-MUP |

| AttoPhos® | - |

Table of Compounds

Considerations and Future Directions in Indoxyl Phosphate Research

Optimization of Assay Conditions for Diverse Research Requirements

The performance of assays using 3-indoxyl phosphate (B84403) is highly dependent on reaction conditions, which must be fine-tuned for specific enzymes and applications. Key parameters for optimization include pH, temperature, substrate concentration, and reaction termination methods.

For enzymes like prostatic acid phosphatase, a pH of 5.2 is recommended for assays, as this value balances catalytic activity and minimizes side reactions. nih.gov In contrast, alkaline phosphatase (AP) operates optimally at a much higher pH, typically around 9.0 to 10.5. researchgate.net Temperature is another critical factor; for instance, acid phosphatase from Macrotyloma uniflorum seeds shows optimal activity at 50°C and stability up to 60°C. nih.gov However, many enzymes, including some alkaline phosphatases, can be inactivated at temperatures above 45°C. nih.govresearchgate.net

Substrate concentration is crucial for achieving maximum reaction velocity (Vmax) without causing substrate inhibition. For some enzymes, higher substrate concentrations are needed at lower temperatures to ensure the enzyme remains saturated. nih.gov Additionally, novel approaches have included the use of a silver source in the substrate solution, which can accelerate the formation of the final indigo (B80030) product, potentially sensitizing the assay. google.com

Table 1: Examples of Optimized Enzyme Assay Parameters

| Enzyme Type | Source/Example | Optimal pH | Optimal Temperature (°C) | Key Considerations |

|---|---|---|---|---|

| Acid Phosphatase | Prostatic | 5.2 | 25-37 | Activity decreases over time; requires cooling and pH adjustment to ~6.0 for preservation. nih.gov |

| Acid Phosphatase | Macrotyloma uniflorum seeds | 5.0 | 50 | Stable up to 60°C, suggesting suitability for applications requiring thermostability. nih.gov |

| Alkaline Phosphatase | Metagenome (psychrophilic) | 9.0 | 20-80 (optimum range) | Thermolabile variants exist, requiring careful temperature control. researchgate.net |

| Alkaline Phosphatase | General | 9.8 | 37 | Used for kinetic studies with substrates like 5-bromo-4-chloro-3-indoxyl phosphate (BCIP). researchgate.net |

| Indigo-reductases | Bacillus subtilis | 7-11 | 55-60 | Activity significantly decreases in acidic conditions due to enzyme denaturation. ifatcc.org |

Addressing Substrate Solubility and Product Quantification Challenges

A significant challenge in assays using 3-indoxyl phosphate is the nature of the final product. The enzymatic reaction ultimately produces an indigo dye, which is a water-insoluble precipitate. nih.govnih.gov This insolubility complicates quantitative analysis, often limiting its use to semi-quantitative or qualitative applications like histochemistry. nih.govnih.gov

To overcome this, researchers have developed methods to solubilize the indigo product for accurate measurement.

Reduction to Leucoindigo (B3055547)/Indigo White : One effective strategy involves the chemical reduction of the insoluble blue indigo dye into a soluble, colorless, or yellowish parent compound known as leucoindigo or indigo white. nih.govbertin-bioreagent.com This can be achieved using a reducing agent like sodium dithionite (B78146) in an alkaline medium. bertin-bioreagent.comnih.gov The resulting soluble compound can then be quantified using standard spectrophotometry or voltametric detection. bertin-bioreagent.com

Fluorescent Intermediate Arrest : An alternative quantitative method focuses on arresting the reaction at the intermediate stage. The indoxyl and indigo-white intermediates are fluorescent, unlike the final nonfluorescent indigo-blue product. nih.gov By stopping the conversion process, the enzymatic activity can be measured based on the fluorescence of these intermediates, providing a suitable method for quantitative analysis. nih.gov

These solubilization and detection strategies have enabled the use of indoxyl phosphate substrates in quantitative formats, such as enzyme-linked immunosorbent assays (ELISAs). nih.gov

Table 2: Methods for Quantifying Insoluble Indigo Product

| Method | Principle | Detection | Advantages |

|---|---|---|---|

| Product Solubilization | Reduction of insoluble indigo blue to soluble leucoindigo (indigo white) using agents like sodium dithionite. nih.govbertin-bioreagent.comnih.gov | Colorimetric (415 nm) or Voltametric | Allows for quantitative analysis in solution-based assays like ELISA. nih.govbertin-bioreagent.com |

| Intermediate Arrest | Halting the reaction to measure fluorescent intermediates (indoxyl, indigo-white) before they form nonfluorescent indigo. nih.gov | Spectrometry, Fluorescence | Suitable for measuring any enzymatic activity that uses an indoxyl-derivatized substrate. nih.gov |

Integration with Microfluidic and High-Throughput Screening Platforms

The demand for faster and more cost-effective drug discovery and enzyme analysis has led to the integration of assays with microfluidic and high-throughput screening (HTS) platforms. nih.gov These systems offer precise control over minute liquid volumes, enabling the testing of numerous conditions or compounds in parallel while conserving expensive reagents. nih.govyoutube.com

Droplet-based microfluidics, where reactions occur in picoliter- to nanoliter-sized droplets, are particularly well-suited for HTS. mdpi.com An indoxyl phosphate-based assay can be adapted to this format; for example, individual cells engineered to express a specific phosphatase could be encapsulated in droplets with the substrate. mdpi.com The development of color within the droplet would signal enzymatic activity, allowing for rapid, automated sorting and analysis. Such platforms have been successfully used to screen for enzymes like peroxidase and cellulase (B1617823) and to assess the viability of cancer cells in response to drug combinations. youtube.commdpi.com This technology holds immense potential for screening large libraries of potential enzyme inhibitors or for optimizing enzyme variants through directed evolution.

Exploration of New Enzymatic Targets for Indoxyl Phosphate Probes

While alkaline phosphatase is the most common target, the core indoxyl moiety can be conjugated to different recognition groups, creating probes for a wide array of enzymes. google.com This versatility allows for the expansion of indoxyl-based assays beyond phosphatases.

Recent research has demonstrated the use of indoxyl-based substrates for several other enzyme classes:

Lipases : Indoxyl acetate (B1210297) has been successfully used as a substrate to determine lipase (B570770) activity. nih.gov Lipases, which belong to the same serine hydrolase group as acetylcholinesterase, can cleave the acetate group, initiating the color-forming reaction. nih.gov

Peroxidases : 3-Indoxyl phosphate itself has been shown to act as an electrochemical substrate for horseradish peroxidase (HRP) in the presence of hydrogen peroxide. researchgate.net

Glycosidases : Substrates like indoxyl-β-D-glucuronide are used to detect β-glucuronidase activity. researchgate.net

Monooxygenases : Enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 variants can hydroxylate indole (B1671886) to produce indoxyl, which then dimerizes to indigo. researchgate.netresearchgate.net This has been used to screen for oxygenase activity. researchgate.net

Kinases : In a reverse approach, novel kinases have been identified that can synthesize 3-indoxyl phosphate from 3-hydroxyindole, opening avenues for biosynthetic production of the substrate itself. wipo.int

This expansion of enzymatic targets highlights the modularity of the indoxyl scaffold for creating specific activity-based probes for diverse applications in diagnostics and biotechnology. google.com

Computational Approaches for Predicting Indoxyl Derivative Properties and Enzyme Interactions

The design of novel and more efficient indoxyl-based probes is increasingly supported by computational, or in silico, methods. mdpi.com These approaches allow researchers to predict the properties of new indoxyl derivatives and simulate their interactions with target enzymes before undertaking costly and time-consuming synthesis and laboratory testing. google.comnih.gov

Key computational techniques include:

Molecular Docking : This method predicts the preferred orientation of a substrate (the indoxyl derivative) when bound to the active site of an enzyme. mdpi.comnih.gov It helps to understand binding affinity and identify key amino acid residues involved in the interaction, guiding the design of more specific and potent probes. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the inhibitory potential or substrate efficiency of new, unsynthesized indoxyl derivatives. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations model the movement of every atom in the enzyme-substrate complex over time. nih.gov This provides insight into the stability of the binding and the conformational changes that occur during the interaction, offering a more dynamic view than static docking. nih.gov

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to obtain the most stable 3D geometry of the substrate molecules, which is a crucial input for accurate docking and QSAR studies. researchgate.net

These computational tools are instrumental in rational drug design and are now being applied to accelerate the development of next-generation enzyme probes, making the process more efficient and targeted. mdpi.com

Q & A

Q. What is the standard protocol for using 3-indoxyl phosphate p-toluidine salt as a substrate for alkaline phosphatase (AP) in histochemical staining?

Methodological Answer: The compound is typically used with nitro blue tetrazolium (NBT) to detect AP activity. Prepare a working solution containing 0.1 mg/mL BCIP (this compound) and 0.5 mg/mL NBT in AP buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂). Incubate samples at 37°C for 10–60 minutes, protected from light. Terminate the reaction by rinsing with deionized water. The insoluble purple precipitate formed (indigo derivative) can be quantified via microscopy or spectrophotometry at 620 nm .

Q. How does the molecular structure of the p-toluidine salt influence its interaction with alkaline phosphatase compared to other salts (e.g., disodium salts)?

Methodological Answer: The p-toluidine counterion enhances lipid solubility, improving membrane permeability in fixed-cell assays. This contrasts with disodium salts (e.g., 3-indoxyl phosphate disodium salt), which exhibit higher aqueous solubility but may require longer incubation times due to reduced enzyme-substrate affinity. Structural studies suggest the aromatic p-toluidine group stabilizes the enzyme’s active site via hydrophobic interactions, increasing catalytic efficiency .

Q. What are the critical storage conditions to ensure the stability of this compound?

Methodological Answer: Store lyophilized powder at ≤-20°C in airtight, light-protected containers. Reconstituted solutions in dimethylformamide (DMF) or DMSO should be aliquoted and stored at -80°C for ≤1 year. Avoid freeze-thaw cycles, as repeated phase changes degrade the indoxyl moiety, reducing sensitivity in AP assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize non-specific precipitation in alkaline phosphatase assays using BCIP/NBT?

Methodological Answer: Non-specific precipitation often arises from:

- High ionic strength buffers : Reduce NaCl concentration to <50 mM in AP buffer.

- Oxidative interference : Add 1 mM levamisole to inhibit endogenous phosphatases in mammalian tissues.

- Substrate aggregation : Pre-filter the BCIP/NBT solution through a 0.22 µm membrane.

Validate specificity using AP-negative controls and quantify background signal via absorbance at 550 nm (non-specific NBT reduction) .

Q. How do pH and temperature variations affect the hydrolysis kinetics of this compound by alkaline phosphatase?

Methodological Answer:

- pH : The optimal pH range is 8.5–10.0 (Tris or carbonate buffers). Below pH 8.0, hydrolysis slows due to protonation of the enzyme’s active-site histidine residues.

- Temperature : Kinetic studies show a Q₁₀ of ~2.0 between 25°C and 37°C. Above 42°C, enzyme denaturation outweighs rate increases.

Use Michaelis-Menten plots (Km and Vmax) to compare activity across conditions. For example, Km values for BCIP p-toluidine salt range from 0.5–1.2 µM in optimized buffers .

Q. How can conflicting data on enzyme inhibition in BCIP-based assays be resolved?

Methodological Answer: Discrepancies may arise from:

- Competitive inhibitors : Phosphate ions (e.g., from PBS) compete with BCIP. Replace PBS with Tris-based buffers during substrate incubation.

- Solvent effects : DMF or DMSO concentrations >2% (v/v) inhibit AP. Use co-solvents like ethylene glycol (up to 10%) to maintain substrate solubility without denaturation.

Validate findings with orthogonal methods (e.g., fluorogenic substrates like 4-methylumbelliferyl phosphate) .

Q. What advanced techniques enable quantitative analysis of insoluble indoxyl derivatives formed during BCIP/NBT reactions?

Methodological Answer:

- Image analysis : Use threshold-based segmentation in ImageJ to quantify precipitate area in microscopy images.

- Spectrophotometry : Dissolve precipitates in 10% SDS/0.1 M HCl and measure absorbance at 620 nm.

- Mass spectrometry : Identify oxidative byproducts (e.g., indigo vs. indirubin) using MALDI-TOF to assess reaction specificity .

Q. How does the p-toluidine salt compare to newer substrates (e.g., 6-chloro-3-indoxyl phosphate) in multiplexed enzyme activity assays?

Methodological Answer: 6-Chloro-3-indoxyl phosphate (e.g., sc-239096) produces a turquoise precipitate, distinguishable from BCIP’s purple. For multiplexing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.